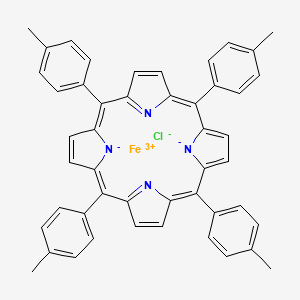
5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine iron(III) chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine iron(III) chloride” is a type of porphyrin. Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH-). The name “porphyrin” comes from the Greek word “porphyra”, meaning purple .
Molecular Structure Analysis
The molecular formula of “5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine” is C48H38N4. It has an average mass of 670.842 Da and a monoisotopic mass of 670.309631 Da .
Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a molar refractivity of 208.3±0.3 cm3, and a polar surface area of 57 Å2. It also has a polarizability of 82.6±0.5 10-24 cm3, a surface tension of 55.8±3.0 dyne/cm, and a molar volume of 555.5±3.0 cm3 .
Aplicaciones Científicas De Investigación
Electrocatalysis and Sensitive Detection of Chemicals
Iron-porphyrin compounds, specifically 5,10,15,20-tetraphenyl-21H, 23H-porphine iron(III) chloride, have been utilized in combination with single-walled carbon nanotubes to modify glassy carbon electrodes. This modification enhances the electrochemical detection of Sudan I, showing significant catalytic activity and providing a sensitive detection method for this chemical in various samples Wu, 2010.
Optical and Electrical Properties
Influence of Annealing on Optical Properties
The optical properties of 5,10,15,20-tetraphenyl-21H, 23H-porphine iron (III) chloride thin films, including their refractive and absorption indices, have been studied. Spectrophotometric measurements revealed changes in optical constants upon annealing, indicating potential applications in optoelectronic devices El-Nahass et al., 2011.
Electrical Conduction Mechanisms
Iron(III) porphyrin compounds have been explored for their semiconductor properties in thin films. The study of electrical conductivity and conduction mechanisms in these films suggests their potential use in electronic devices, showcasing the material's semiconducting behavior and identifying various conduction mechanisms El-Nahass et al., 2014.
Biomedical Applications
Ultrasensitive Biomarker Detection
Iron-porphyrin-based sensors have shown high sensitivity and specificity in detecting biomarkers in whole blood, indicating their potential in early disease diagnosis and monitoring. These sensors demonstrate the ability to detect low levels of biomarkers, contributing significantly to clinical diagnostics Stefan-van Staden et al., 2022.
Spectroscopic Analysis and Interaction with Biological Compounds
Spectroscopic studies have investigated the interactions between iron-porphyrin complexes and various nucleic acids. These interactions, characterized by changes in absorbance and fluorescence, reveal the compounds' potential in studying and targeting specific biological structures and processes Makarska-Białokoz, 2013.
Environmental and Material Science Applications
Corrosion Inhibition
Porphyrin compounds have been investigated for their corrosion inhibition properties on steel surfaces in environments containing CO2. The adsorption of these compounds on the metal surface leads to the formation of a protective layer, mitigating corrosion and suggesting applications in materials protection Singh et al., 2015.
Selective Interactions with Carbon Nanotubes
Studies have shown that certain derivatized porphyrins can selectively interact with semiconducting single-walled carbon nanotubes. This selectivity is essential for applications in nanotechnology and materials science, where the separation and enrichment of semiconducting carbon nanotubes are crucial Li et al., 2004.
Mecanismo De Acción
Propiedades
IUPAC Name |
iron(3+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H36N4.ClH.Fe/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;/h5-28H,1-4H3;1H;/q-2;;+3/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLBMEVRMAFVTQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Cl-].[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H36ClFeN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine iron(III) chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,6R)-2-methyl-3-methylidene-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]heptanoic acid](/img/structure/B579668.png)
![1H-Pyrimido[4,5-b][1,4]benzodiazepine-2,4,6(3H)-trione, 5,11-dihydro-1,3-dimethyl-](/img/no-structure.png)

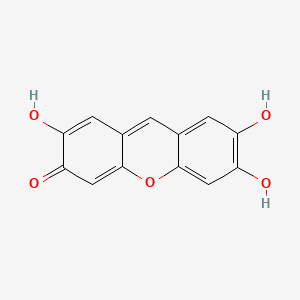

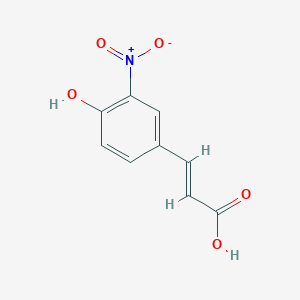

![2-[(E)-(4-Chlorophenyl)diazenyl]-3-methyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B579680.png)
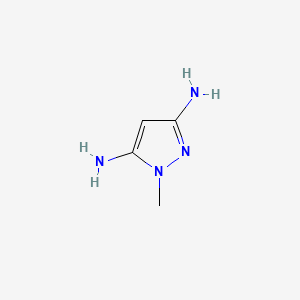
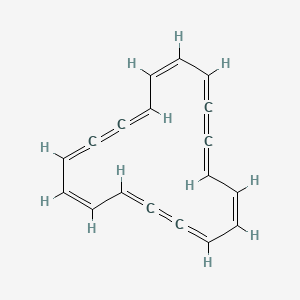
![(1S,4R,5R,6S)-5,6-dibromobicyclo[2.2.0]hex-2-ene](/img/structure/B579689.png)
![5,8-Methanoimidazo[1,5-a]pyridine](/img/structure/B579691.png)